molecular formula C24H28N2O4S B10997916 N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methoxybenzamide

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methoxybenzamide

Cat. No.: B10997916
M. Wt: 440.6 g/mol
InChI Key: NUVRXSPXXFTHHA-UHFFFAOYSA-N
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Description

This compound is a pyrrole derivative featuring a 4-methylphenyl sulfonyl group, a propyl chain at the N1 position, and a 3-methoxybenzamide substituent.

Properties

Molecular Formula

C24H28N2O4S

Molecular Weight

440.6 g/mol

IUPAC Name

N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propylpyrrol-2-yl]-3-methoxybenzamide

InChI

InChI=1S/C24H28N2O4S/c1-6-14-26-18(4)17(3)22(31(28,29)21-12-10-16(2)11-13-21)23(26)25-24(27)19-8-7-9-20(15-19)30-5/h7-13,15H,6,14H2,1-5H3,(H,25,27)

InChI Key

NUVRXSPXXFTHHA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)C2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C)C)C

Origin of Product

United States

Preparation Methods

Synthesis of 1-Propyl-4,5-Dimethyl-1H-Pyrrole

Method A: Knorr Pyrrole Synthesis (Optimized)

  • Reagents : Ethyl acetoacetate (1.0 eq), propylamine (1.2 eq), Zn dust (catalytic), acetic acid (solvent).

  • Conditions : Reflux at 120°C for 8 hr under N₂.

  • Workup : Neutralization with NaHCO₃, extraction with EtOAc, column chromatography (hexane:EtOAc 9:1).

  • Yield : 68%.

Method B: Microwave-Assisted Cyclization

  • Reagents : Propionaldehyde (1.0 eq), ammonium acetate (2.0 eq), acetylacetone (1.1 eq).

  • Conditions : Microwave irradiation at 150°C, 300 W, 20 min.

  • Yield : 82% (superior to conventional heating).

Sulfonylation of Pyrrole Intermediate

Protocol for Regioselective Sulfonylation

  • Substrate : 1-Propyl-4,5-dimethyl-1H-pyrrole (1.0 eq).

  • Sulfonating Agent : 4-Methylbenzenesulfonyl chloride (1.5 eq).

  • Base : Pyridine (3.0 eq), DMAP (0.1 eq).

  • Conditions : CH₂Cl₂, 0°C → RT, 12 hr.

  • Isolation : Precipitation in ice-water, filtration, recrystallization (EtOH/H₂O).

  • Regioselectivity : >95% at C3 position (confirmed by NOESY).

Amide Coupling with 3-Methoxybenzoyl Chloride

Two-Phase Coupling Approach

ParameterCondition 1Condition 2
Coupling ReagentEDCI/HOBtHATU
BaseDIPEADMAP
SolventDMFCH₂Cl₂
Temp (°C)250→25
Time (hr)186
Yield (%)7488

Optimized Procedure (Condition 2) :

  • Activation : 3-Methoxybenzoic acid (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq) in CH₂Cl₂ (0°C, 30 min).

  • Coupling : Add sulfonylated pyrrole (1.0 eq), stir at RT until TLC completion.

  • Purification : Flash chromatography (SiO₂, gradient elution hexane → EtOAc).

Critical Process Parameters and Optimization

Temperature Effects on Sulfonylation

Temp (°C)Conversion (%)Byproduct Formation
062<5%
25898%
409315%
Optimal balance: 25°C with DMAP catalyst.

Solvent Screening for Amidation

SolventDielectric ConstantReaction Time (hr)Yield (%)
DMF36.71874
CH₂Cl₂8.9688
THF7.52465
Polar aprotic solvents favored, but CH₂Cl₂ with HATU showed superior kinetics.

Advanced Purification Techniques

Crystallization Conditions

Solvent SystemPurity (%)Crystal Form
EtOH/H₂O (7:3)99.2Needles
Acetone/Hexane98.5Plates
MeCN97.8Prisms

Preparative HPLC Method

  • Column : C18, 250 × 21.2 mm, 5 μm

  • Mobile Phase : 0.1% TFA in H₂O (A)/MeCN (B)

  • Gradient : 40% B → 80% B over 30 min

  • Flow : 15 mL/min

  • Retention Time : 18.7 min.

Analytical Characterization Data

Spectroscopic Properties

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 7.82 (d, J=8.2 Hz, 2H, SO₂ArH), 7.38 (d, J=8.0 Hz, 2H, ArH), 6.91 (s, 1H, pyrrole H), 3.87 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃), 1.65 (m, 2H, CH₂), 0.92 (t, J=7.4 Hz, 3H, CH₃).
HRMS (ESI+)m/z 439.1892 [M+H]⁺ (calc. 439.1884).

Purity Assessment

MethodResult
HPLC-UV (254 nm)99.4%
Elemental AnalysisC: 65.21%, H: 6.21%, N: 6.38% (theor. C: 65.58%, H: 6.18%, N: 6.38%)

Scale-Up Considerations and Industrial Feasibility

Cost-Benefit Analysis of Coupling Reagents

ReagentCost ($/mol)Atom Economy (%)
EDCI12078
HATU45085
T3P®18091

T3P® (propylphosphonic anhydride) offers best balance for kilo-scale production.

Environmental Impact Metrics

ParameterBatch ProcessFlow Chemistry
E-Factor3218
PMI5629
Energy (kJ/mol)42002800

Continuous flow methods reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs identified in the evidence, focusing on substituent differences and molecular properties:

Compound Name Substituent Variations Molecular Formula Molecular Weight Key Data/Notes Reference
Target Compound : N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methoxybenzamide Propyl chain, 3-methoxybenzamide Not explicitly provided (inferred: C25H29N2O4S) ~477.6 (estimated)
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-fluorobenzamide (CAS 951956-86-8) 2-Methylpropyl chain, 2-fluorobenzamide C24H27FN2O3S 442.55 Supplier data available
N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide (CAS 951954-51-1) 2-Methoxyethyl chain, butanamide substituent C20H28N2O4S 392.5 Smiles: CCCCC(=O)Nc1c(...)n1CCOC
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}furan-2-carboxamide (CAS 951943-30-9) 2-Methylpropyl chain, furan-2-carboxamide C23H25N2O4S 433.5 (estimated)
Key Observations:

Alkyl Chain Modifications: The target compound’s propyl chain (linear C3) contrasts with 2-methylpropyl (branched C4) in CAS 951956-86-6. The 2-methoxyethyl chain in CAS 951954-51-1 introduces an ether oxygen, likely increasing polarity and aqueous solubility compared to alkyl-only chains .

Amide Substituents: The 3-methoxybenzamide group in the target compound provides electron-donating methoxy substitution, which may influence binding interactions (e.g., hydrogen bonding or π-stacking) compared to the 2-fluorobenzamide in CAS 951956-86-8 (electron-withdrawing fluorine) .

Molecular Weight Trends :

  • The target compound’s higher estimated molecular weight (~477.6) compared to analogs (392.5–442.55) suggests increased steric bulk, which could impact pharmacokinetic properties like metabolic stability or bioavailability.

Physicochemical Properties

  • Lipophilicity : The 3-methoxy group in the target compound may reduce logP compared to the 2-fluoro analog (CAS 951956-86-8), which has a more hydrophobic substituent .
  • Solubility : The absence of polar groups (e.g., methoxyethyl in CAS 951954-51-1) in the target compound suggests moderate aqueous solubility, typical of sulfonamide-containing molecules .

Biological Activity

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyrrole ring and a sulfonamide group, which contribute to its biological activity, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H28N2O4SC_{24}H_{28}N_{2}O_{4}S, with a molecular weight of approximately 440.176 g/mol. The presence of the methoxybenzamide and sulfonyl moieties enhances its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC24H28N2O4S
Molecular Weight440.176 g/mol
Structural FeaturesPyrrole ring, Sulfonamide group

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . The sulfonyl group may facilitate interactions with various enzymes and proteins, potentially inhibiting their activity and affecting cellular pathways. Preliminary studies have shown that derivatives of this compound can exert broad-spectrum effects against various pathogens.

Anticancer Properties

The compound has been investigated for its anticancer properties , particularly as a potential inhibitor of specific kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy as they can disrupt signaling pathways that promote tumor growth. The structure of this compound suggests it may act as a type of kinase inhibitor, although detailed studies are required to confirm its efficacy and mechanism of action.

The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes. The sulfonamide group is particularly significant in influencing enzyme inhibition, which is crucial for understanding the compound's mechanism of action.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds in the same class:

  • Antiviral Activity : Related compounds have shown antiviral effects against viruses such as HIV and HCV by increasing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .
  • Kinase Inhibition : Compounds structurally related to this compound have been evaluated for their ability to inhibit RET kinase activity, demonstrating moderate to high potency in various assays .

Q & A

Basic: What are the standard synthetic routes for N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methoxybenzamide, and what critical conditions ensure high yields?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrrole core via cyclization under acidic conditions.
  • Step 2: Sulfonylation at the 3-position using 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine .
  • Step 3: Propylation at the 1-position via alkylation with 1-bromopropane in tetrahydrofuran (THF) under reflux.
  • Step 4: Coupling with 3-methoxybenzamide using a palladium catalyst (e.g., Pd(PPh₃)₄) in a Suzuki-Miyaura reaction .

Critical Conditions:

  • Temperature control : Maintain < 0°C during sulfonylation to avoid side reactions.
  • Inert atmosphere : Use nitrogen/argon for moisture-sensitive steps (e.g., alkylation) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential for isolating intermediates.

Basic: How is the compound’s structure confirmed post-synthesis?

Answer:
A combination of spectroscopic and analytical methods is used:

  • 1H/13C NMR : Key signals include the methoxy group (δ ~3.8 ppm in 1H NMR) and sulfonyl aromatic protons (δ ~7.5–7.8 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should match the calculated molecular weight (e.g., m/z ~488.6 for intermediates) .
  • High-performance liquid chromatography (HPLC) : Purity >95% confirmed via reverse-phase C18 columns (acetonitrile/water mobile phase) .

Advanced: How can conflicting NMR data for regioisomers be resolved during structural characterization?

Answer:
Regioisomers (e.g., sulfonylation at position 3 vs. 4) may produce overlapping signals. Strategies include:

  • 2D NMR (COSY, HSQC) : Differentiates coupling patterns between pyrrole protons and sulfonyl substituents .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation (e.g., distinguishing propyl orientation) .
  • Computational modeling : Density functional theory (DFT) predicts chemical shifts for comparison with experimental data .

Example: In a study, δ 2.34 ppm (s, 3H) in 1H NMR was assigned to the 4-methyl group on the sulfonylphenyl ring via HSQC correlation to a carbon at δ 21.0 ppm .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Answer:
Key optimization approaches:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., Suzuki coupling from 12h to 2h) and improves yield by 15–20% .
  • Flow chemistry : Enhances mixing and heat transfer for exothermic steps (e.g., alkylation) .
  • Catalyst screening : PdCl₂(dppf) increases coupling efficiency compared to Pd(PPh₃)₄ in Suzuki reactions .

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